molecular formula C8H8ClNO3S B8512261 2-[(5-Chloro-thiophene-2-carbonyl)-amino]-propionic acid

2-[(5-Chloro-thiophene-2-carbonyl)-amino]-propionic acid

Cat. No. B8512261
M. Wt: 233.67 g/mol
InChI Key: OJZALFULBMCAII-UHFFFAOYSA-N
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Patent
US07732466B2

Procedure details

3.80 g (15.3 mmol) methyl 2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionate are suspended in 15.5 ml (15.5 mmol) 1-molar aqueous sodium hydroxide solution, combined with 15 ml of ethanol and then stirred for 4 hours at ambient temperature. After evaporation i. vac. the residue is combined with ice water, extracted with diethyl ether, the aqueous phase is poured into anice/acetic acid mixture and the resulting precipitate is suction filtered. After washing with water the precipitate is dried at 60° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:9][CH:10]([CH3:15])[C:11]([O:13]C)=[O:12])=[O:8])=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:9][CH:10]([CH3:15])[C:11]([OH:13])=[O:12])=[O:8])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)NC(C(=O)OC)C
Step Two
Name
Quantity
15.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation i
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
ADDITION
Type
ADDITION
Details
the aqueous phase is poured into anice/acetic acid mixture
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
After washing with water the precipitate
CUSTOM
Type
CUSTOM
Details
is dried at 60° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=CC=C(S1)C(=O)NC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732466B2

Procedure details

3.80 g (15.3 mmol) methyl 2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionate are suspended in 15.5 ml (15.5 mmol) 1-molar aqueous sodium hydroxide solution, combined with 15 ml of ethanol and then stirred for 4 hours at ambient temperature. After evaporation i. vac. the residue is combined with ice water, extracted with diethyl ether, the aqueous phase is poured into anice/acetic acid mixture and the resulting precipitate is suction filtered. After washing with water the precipitate is dried at 60° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:9][CH:10]([CH3:15])[C:11]([O:13]C)=[O:12])=[O:8])=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:9][CH:10]([CH3:15])[C:11]([OH:13])=[O:12])=[O:8])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)NC(C(=O)OC)C
Step Two
Name
Quantity
15.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation i
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
ADDITION
Type
ADDITION
Details
the aqueous phase is poured into anice/acetic acid mixture
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
After washing with water the precipitate
CUSTOM
Type
CUSTOM
Details
is dried at 60° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=CC=C(S1)C(=O)NC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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